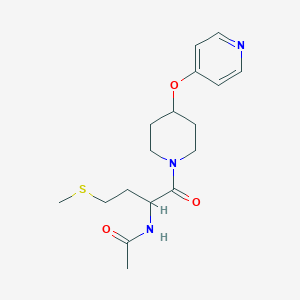

N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound , due to its complex nomenclature, is indicative of a multifaceted structure that could potentially interact with biological systems in various ways. The detailed analysis of this compound involves its synthesis, molecular and physical properties, and chemical reactivity, which are crucial for understanding its potential applications and interactions in scientific research.

Synthesis Analysis

The synthesis of complex acetamides and related compounds involves multiple steps, including the formation of key intermediate structures and the use of specific catalysts to enhance reaction efficiency. Techniques such as the Williamson reaction, aminolysis, and the use of piperidine as a catalyst are common in synthesizing similar compounds. For instance, the synthesis of piperidine and pyridine derivatives has been shown to involve nucleophilic addition reactions, cyclization processes, and the manipulation of functional groups to achieve desired properties (Han et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups, including acetamide, methylthio, and pyridin-4-yloxy moieties. X-ray diffraction analysis is often employed to determine the conformation and packing of molecules in crystals, revealing the influence of intramolecular and intermolecular hydrogen bonds on the molecular structure (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Compounds like "N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide" exhibit a range of chemical reactivities due to their complex structures. These can include reactions with other organic compounds to form new heterocyclic structures or undergo oxidation and reduction reactions. The presence of functional groups like acetamide and methylthio significantly influences the chemical properties and reactivity patterns of these molecules (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are directly influenced by their molecular configuration. For example, the insertion of specific units like piperazine can enhance the aqueous solubility of these compounds, which is crucial for their potential application in various fields (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are pivotal for understanding the utility of these compounds. The ability to undergo substitution reactions, form stable complexes with metals, and participate in cycloaddition reactions are examples of chemical properties that define the versatility of these molecules (Ismailova et al., 2014).

Aplicaciones Científicas De Investigación

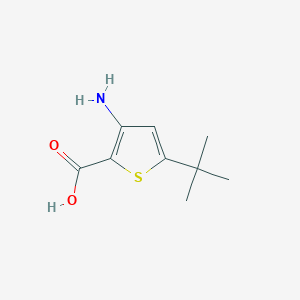

Pyridine Derivatives as Insecticides

Research by Bakhite et al. (2014) delved into the synthesis of pyridine derivatives, including compounds structurally related to N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide, to evaluate their insecticidal properties. The study revealed significant insecticidal activities against cowpea aphid, suggesting potential agricultural applications (Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A., 2014).

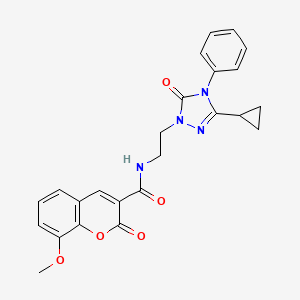

KOR Antagonist for Therapeutic Applications

A study by Grimwood et al. (2011) focused on the pharmacological characterization of a compound similar in structure, demonstrating its high affinity as a κ-opioid receptor (KOR) antagonist. The compound showed potential for treating depression and addiction disorders, indicating the therapeutic versatility of such chemical structures (Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P., 2011).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified a compound, K-604, with a structure related to the given chemical, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). The study highlights the potential of such compounds in treating diseases associated with ACAT-1 overexpression, such as atherosclerosis and certain types of cancer (Shibuya, K., Kawamine, K., Ozaki, C., Ohgiya, T., Edano, T., Yoshinaka, Y., & Tsunenari, Y., 2018).

Synthesis and Evaluation of Piperidine Derivatives

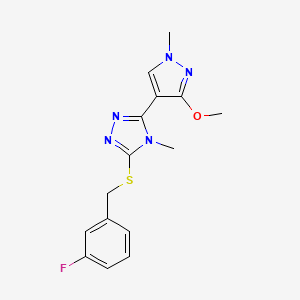

Research by Virk et al. (2018) explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which are structurally similar to the query compound. These derivatives were assessed for their inhibitory potential against various enzymes, demonstrating the chemical versatility and potential biomedical applications of such structures (Virk, N., Rehman, A., Abbasi, M., Siddiqui, S. Z., Rashid, U., Iqbal, J., Saleem, M., Ashraf, M., Shahid, W., & Shah, S. A., 2018).

Propiedades

IUPAC Name |

N-[4-methylsulfanyl-1-oxo-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-13(21)19-16(7-12-24-2)17(22)20-10-5-15(6-11-20)23-14-3-8-18-9-4-14/h3-4,8-9,15-16H,5-7,10-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKSLCCAGWODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCC(CC1)OC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)